molecular formula C10H16ClN B1676359 Methyl(1-phenylpropan-2-yl)azanium;chloride CAS No. 28069-71-8

Methyl(1-phenylpropan-2-yl)azanium;chloride

Cat. No. B1676359
CAS RN: 28069-71-8
M. Wt: 185.69 g/mol
InChI Key: TWXDDNPPQUTEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methamphetamine (contracted from N-methylamphetamine) is a potent central nervous system (CNS) stimulant that is mainly used as a recreational drug and less commonly as a second-line treatment for attention deficit hyperactivity disorder and obesity. This product is not available (DEA controlled substance).

properties

CAS RN

28069-71-8

Product Name

Methyl(1-phenylpropan-2-yl)azanium;chloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

methyl(1-phenylpropan-2-yl)azanium;chloride

InChI

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H

InChI Key

TWXDDNPPQUTEOV-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)[NH2+]C.[Cl-]

Canonical SMILES

CC(CC1=CC=CC=C1)[NH2+]C.[Cl-]

Appearance

Solid powder

melting_point

271 to 275 °F (NTP, 1992)

Other CAS RN

300-42-5
4298-16-2
51-57-0

physical_description

Dl-methamphetamine hydrochloride appears as odorless white crystals or fluffy crystalline powder. Bitter taste. pH (aqueous solutions) about 6. (NTP, 1992)

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Methamphetamine hydrochloride, (dl);  Desoxedrine;  Detrex;  dl-Desoxyephedrine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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